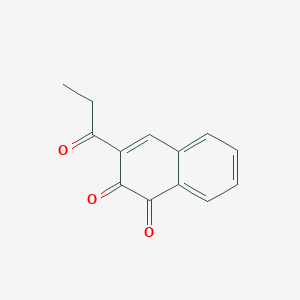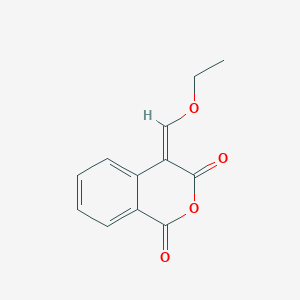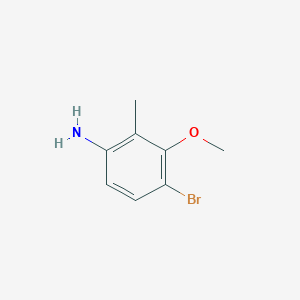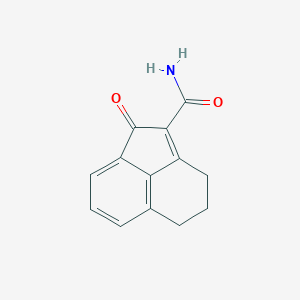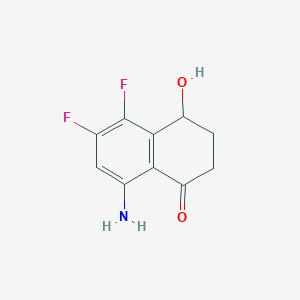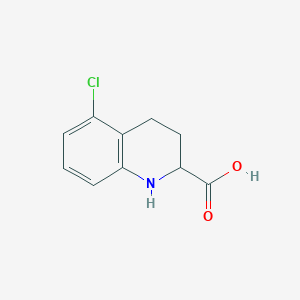
4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one typically involves the nucleophilic substitution reaction of a chlorinated pyridazine derivative with 2-methylbutanol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridazine derivative, while oxidation can produce a pyridazinone.
Applications De Recherche Scientifique
4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-5-(2-methylbutoxy)pyridazine
- 4-Chloro-5-(2-methylbutoxy)pyrimidine
- 4-Chloro-5-(2-methylbutoxy)pyrazine
Uniqueness
4-Chloro-5-(2-methylbutoxy)pyridazin-3(2H)-one is unique due to its specific substitution pattern on the pyridazine ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds. Its specific interactions with molecular targets can also differ, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
1346697-50-4 |
|---|---|
Formule moléculaire |
C9H13ClN2O2 |
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
5-chloro-4-(2-methylbutoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H13ClN2O2/c1-3-6(2)5-14-7-4-11-12-9(13)8(7)10/h4,6H,3,5H2,1-2H3,(H,12,13) |
Clé InChI |
YPJKITGOTYXLBJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)COC1=C(C(=O)NN=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


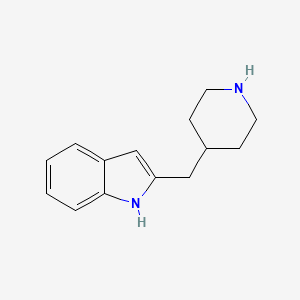
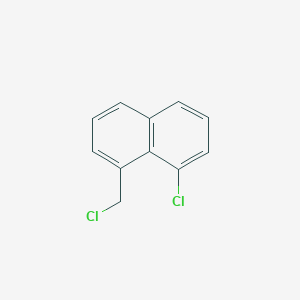

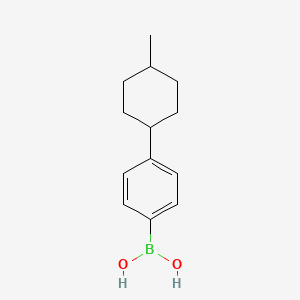

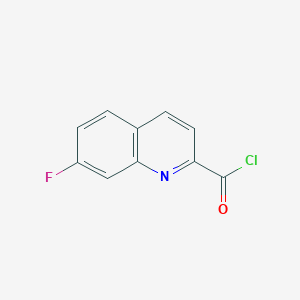
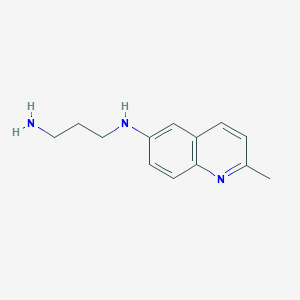
![1-Ethylnaphtho[2,1-b]furan-2(1H)-one](/img/structure/B11890494.png)
